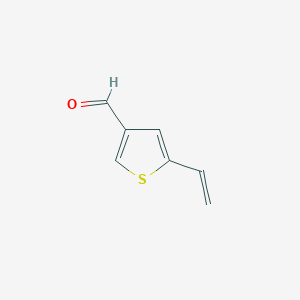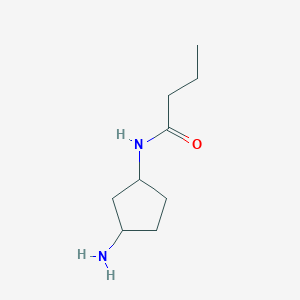
N-(3-Aminocyclopentyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminocyclopentyl)butanamide: is an organic compound with the molecular formula C9H18N2O It is a member of the amide family, characterized by the presence of an amide functional group (-CONH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclopentyl)butanamide typically involves the amidation reaction between a suitable amine and a carboxylic acid derivative. One common method is the reaction of 3-aminocyclopentylamine with butanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: N-(3-Aminocyclopentyl)butanamide can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid and 3-aminocyclopentylamine.
Reduction: 3-aminocyclopentylbutylamine.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Aminocyclopentyl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may serve as a model compound for understanding amide interactions in proteins and other biomolecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where amide functionality is required.
Mecanismo De Acción
The mechanism of action of N-(3-Aminocyclopentyl)butanamide depends on its specific application. In general, amides can interact with various molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl and amino groups.
Acetamide: Another simple amide, smaller in size and with different reactivity.
Propionamide: Similar to butyramide but with one less carbon in the alkyl chain.
Uniqueness: N-(3-Aminocyclopentyl)butanamide is unique due to the presence of both a cyclopentyl ring and an amino group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interactions with biological targets compared to simpler amides.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-(3-aminocyclopentyl)butanamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(12)11-8-5-4-7(10)6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
Clave InChI |
OVCYXCKYVOLEKA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
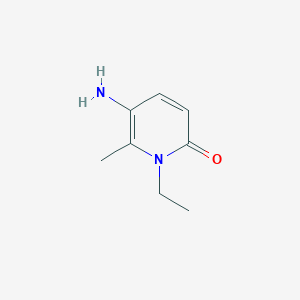
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
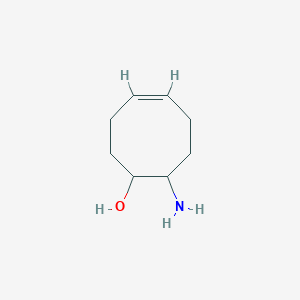
![3-[2-(1-Hydroxycyclobutyl)ethyl]pyrrolidin-2-one](/img/structure/B13184649.png)
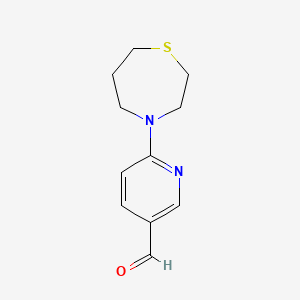

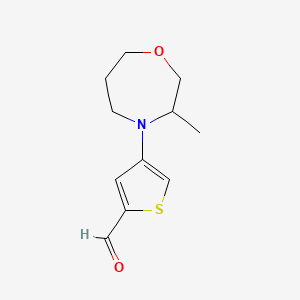
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
